![molecular formula C12H8BrN3 B1375707 6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine CAS No. 86843-98-3](/img/structure/B1375707.png)
6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine
Overview
Description
“6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine” is a chemical compound . It is part of the Organic Building Blocks category .
Molecular Structure Analysis
The molecular formula of “6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine” is C6H4BrN3 . The molecular weight is 198.02 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine” include a density of 1.9±0.1 g/cm3 . The melting point is 100-102ºC . The compound is solid in form .
Scientific Research Applications
Microwave-Mediated Synthesis
A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Medicinal Chemistry
1,2,4-triazolo[1,5-a]pyridine, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors .
Treatment of Diseases
These compounds are utilized in the treatment of cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .
Material Sciences
These types of compounds have various applications in the material sciences fields as well .
Antifungal Activity
Triazole derivatives containing alkynyl side chains have been synthesized and their antifungal activity towards Cryptococcus and Candida species were evaluated .
Antitumor Activity
The pyrazolo[1,5-a]pyrimidine, thiazole, and 1,3,4-thiadiazole have promising antitumor activity against liver carcinoma (HEPG2-1) while the rest compounds have moderate activities .
Rapid Synthesis
This method provided the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles and obtained different products with structural diversity .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 1,2,4-triazolo[1,5-a]pyridine derivatives are found in numerous natural products exhibiting immense biological activities . They are usually found in medicinal and biologically active compounds .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that result in its biological activity .
Biochemical Pathways
It is known that 1,2,4-triazolo[1,5-a]pyridine derivatives can affect various biochemical pathways, leading to downstream effects .
Result of Action
It is known that 1,2,4-triazolo[1,5-a]pyridine derivatives can have various biological activities .
properties
IUPAC Name |
6-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-10-6-7-11-14-12(15-16(11)8-10)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGHTABUSCLETP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=C(C=CC3=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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